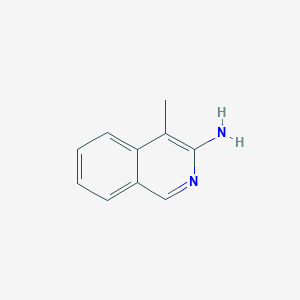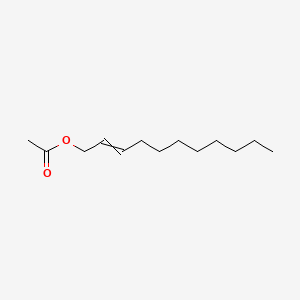
Undec-2-enyl acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Undec-2-enyl acetate, also known as acetic acid undec-2-enyl ester, is an organic compound with the molecular formula C13H24O2. It is an ester formed from the reaction of undec-2-en-1-ol and acetic acid. This compound is characterized by its pleasant fruity odor, making it a valuable component in the fragrance and flavor industries .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Undec-2-enyl acetate can be synthesized through the esterification reaction between undec-2-en-1-ol and acetic acid. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of the alcohol to the ester .
Industrial Production Methods: In an industrial setting, the production of this compound involves the continuous esterification process. This method utilizes a packed bed reactor where the reactants, undec-2-en-1-ol and acetic acid, are continuously fed into the reactor. The reaction is catalyzed by an acidic ion-exchange resin, which provides a high surface area for the reaction to occur. The product is then separated and purified through distillation .
Analyse Des Réactions Chimiques
Types of Reactions: Undec-2-enyl acetate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed back to undec-2-en-1-ol and acetic acid.
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert this compound to its corresponding alcohols.
Substitution: Nucleophilic substitution reactions can replace the acetate group with other functional groups.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products:
Hydrolysis: Undec-2-en-1-ol and acetic acid.
Oxidation: Corresponding carboxylic acids.
Reduction: Corresponding alcohols.
Substitution: Various substituted esters depending on the nucleophile used.
Applications De Recherche Scientifique
Undec-2-enyl acetate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: this compound is used in the fragrance and flavor industries due to its pleasant odor.
Mécanisme D'action
The mechanism of action of undec-2-enyl acetate involves its interaction with various molecular targets. In biological systems, it can interact with enzymes and receptors, leading to changes in cellular processes. For example, its antimicrobial activity is believed to result from its ability to disrupt microbial cell membranes, leading to cell lysis and death .
Comparaison Avec Des Composés Similaires
Undec-2-enyl acetate can be compared with other similar esters, such as:
Hex-2-enyl acetate: Similar in structure but with a shorter carbon chain.
Oct-2-enyl acetate: Also similar but with an eight-carbon chain.
Dec-2-enyl acetate: Similar with a ten-carbon chain.
Uniqueness: this compound is unique due to its specific carbon chain length, which imparts distinct physical and chemical properties. Its longer carbon chain compared to hex-2-enyl acetate and oct-2-enyl acetate results in different solubility and volatility characteristics, making it suitable for specific applications in the fragrance and flavor industries .
Propriétés
Numéro CAS |
68480-27-3 |
|---|---|
Formule moléculaire |
C13H24O2 |
Poids moléculaire |
212.33 g/mol |
Nom IUPAC |
[(E)-undec-2-enyl] acetate |
InChI |
InChI=1S/C13H24O2/c1-3-4-5-6-7-8-9-10-11-12-15-13(2)14/h10-11H,3-9,12H2,1-2H3/b11-10+ |
Clé InChI |
WITKTXDMHHYCJB-ZHACJKMWSA-N |
SMILES |
CCCCCCCCC=CCOC(=O)C |
SMILES isomérique |
CCCCCCCC/C=C/COC(=O)C |
SMILES canonique |
CCCCCCCCC=CCOC(=O)C |
Key on ui other cas no. |
68480-27-3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


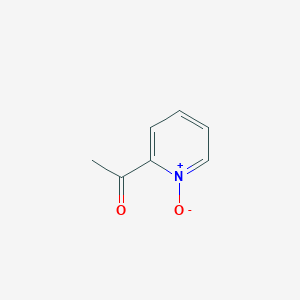

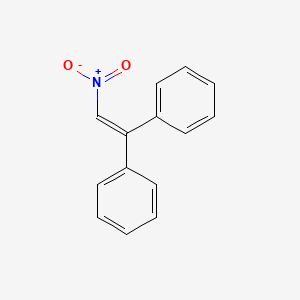
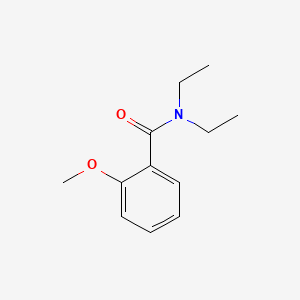
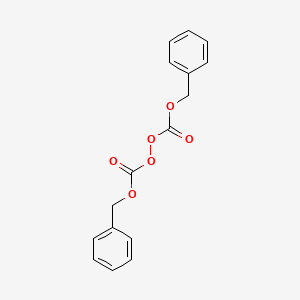
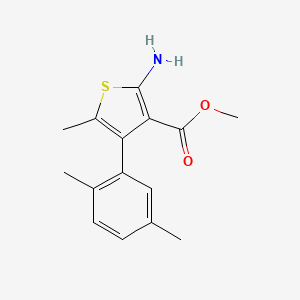
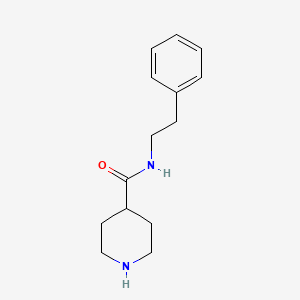
![4-[2-(4-Methoxyphenyl)ethanethioyl]morpholine](/img/structure/B1606007.png)
![2-([(4-Methylphenyl)sulfonyl]amino)-3-phenylpropanoic acid](/img/structure/B1606008.png)

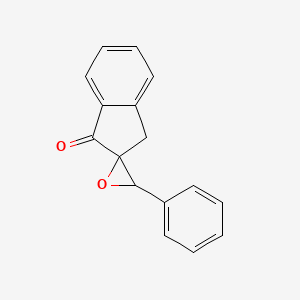
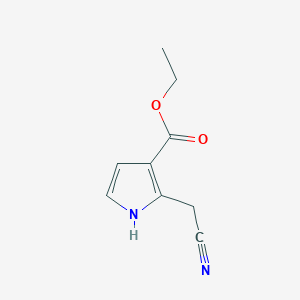
![6-Amino-4-(4-chlorophenyl)-3-methyl-1-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B1606015.png)
